molecular formula C10H18FNO3 B1421421 cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate CAS No. 1174020-46-2

cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

Cat. No.: B1421421
CAS No.: 1174020-46-2
M. Wt: 219.25 g/mol
InChI Key: FZAKOAFETOZBLC-SFYZADRCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound involve optimizing the synthetic routes to achieve high yields and purity. This includes using advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Tert-butyl alcohol and 4-fluoro-3-hydroxypiperidine-1-carboxylic acid.

    Alkylation: Alkylated derivatives of the compound.

    Acylation: Amide derivatives of the compound.

Mechanism of Action

The mechanism of action of cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the hydroxyl and fluorine groups allows it to form hydrogen bonds and engage in various chemical interactions with biological molecules. detailed studies on its exact mechanism of action and molecular targets are still ongoing.

Comparison with Similar Compounds

Uniqueness: cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and fluorine groups on the piperidine ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAKOAFETOZBLC-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701160810
Record name 1,1-Dimethylethyl (3S,4R)-4-fluoro-3-hydroxy-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174020-46-2
Record name 1,1-Dimethylethyl (3S,4R)-4-fluoro-3-hydroxy-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174020-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S,4R)-4-fluoro-3-hydroxy-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate
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